molecular formula C19H21N3 B11840240 4-(5H-Dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine

4-(5H-Dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine

Cat. No.: B11840240
M. Wt: 291.4 g/mol
InChI Key: LRLRFTGUGAODIE-UHFFFAOYSA-N
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Description

4-(5H-Dibenzoa,dannulen-5-yl)piperazin-1-amine is an organic compound that belongs to the class of dibenzocycloheptenes. This compound is characterized by its unique structure, which includes a dibenzoa,dannulene moiety connected to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5H-Dibenzoa,dannulen-5-yl)piperazin-1-amine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(5H-Dibenzoa,dannulen-5-yl)piperazin-1-amine undergoes various types of chemical reactions, including:

  • Oxidation : The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction : Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
  • Substitution : The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions:
  • Oxidation : Potassium permanganate in acidic or basic medium.
  • Reduction : Lithium aluminum hydride in anhydrous ether.
  • Substitution : Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
  • Oxidation : Formation of ketones or carboxylic acids.
  • Reduction : Formation of alcohols or amines.
  • Substitution : Formation of substituted piperazine derivatives.

Scientific Research Applications

4-(5H-Dibenzoa,dannulen-5-yl)piperazin-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5H-Dibenzoa,dannulen-5-yl)piperazin-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 4-(5H-Dibenzoa,dannulen-5-yl)piperazin-1-amine is unique due to its specific combination of the dibenzoa,dannulene moiety and the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H21N3

Molecular Weight

291.4 g/mol

IUPAC Name

4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)piperazin-1-amine

InChI

InChI=1S/C19H21N3/c20-22-13-11-21(12-14-22)19-17-7-3-1-5-15(17)9-10-16-6-2-4-8-18(16)19/h1-10,19H,11-14,20H2

InChI Key

LRLRFTGUGAODIE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2C3=CC=CC=C3C=CC4=CC=CC=C24)N

Origin of Product

United States

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